![molecular formula C18H20FN5 B3014210 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine CAS No. 890881-34-2](/img/structure/B3014210.png)
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a unique chemical with a complex structure. It contains a pyrazolo[3,4-d]pyrimidin-4-yl group attached to a 4-fluorophenyl group and a 3,5-dimethylpiperidine group .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. This was followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating . Other methods involve the reaction of α, β-unsaturated ketone with hydrazine derivatives .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The compound contains a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .Aplicaciones Científicas De Investigación
Anti-Breast Cancer Activity
The synthesized compound has shown promise as an anti-breast cancer agent. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to 4-OHT, a native ligand. This finding suggests potential therapeutic applications in breast cancer treatment .
Medicinal Chemistry and Drug Design
Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability and binding affinity. Researchers can explore modifications around this scaffold to develop novel drug candidates. The C-F bond’s stability and the compound’s structural features make it an interesting starting point for drug design .
Organic Synthesis and Methodology
The two-step synthesis of this pyrazole involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization. Researchers can investigate similar synthetic pathways for other heterocyclic compounds. Understanding the reaction mechanisms and optimizing conditions could lead to new methodologies .
Biological Activities Beyond Cancer
Pyrazoles and their derivatives exhibit diverse biological activities. Beyond anti-cancer effects, they play roles in antimicrobial, anti-inflammatory, antioxidant, and analgesic functions. Researchers can explore this compound’s effects on other cell lines and biological targets .
Hepatic Cancer Agents
Some pyrazoles have been patented as hepatic cancer (HePG-2) agents. Investigating the compound’s effects on liver cancer cells could provide valuable insights into its potential therapeutic applications .
Tautomeric Forms and Structure-Activity Relationships
Exploring the tautomeric forms (1H- and 2H-isomers) and their impact on biological activity is crucial. Researchers can study structure-activity relationships to optimize the compound’s properties. Computational methods and experimental validation can shed light on these aspects .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to inhibit enzymes such asAurora kinase A (AURKA) and Poly (ADP-ribose) polymerase 1 (PARP1) . These enzymes play crucial roles in cell cycle regulation and DNA repair, respectively.
Mode of Action
Based on its structural similarity to known inhibitors, it is likely that it binds to the active site of its target enzyme, thereby inhibiting its function .
Biochemical Pathways
The inhibition of target enzymes can affect several biochemical pathways. For instance, inhibition of AURKA can lead to cell cycle arrest at the G2/M phase . Similarly, inhibition of PARP1 can enhance the cleavage of PARP1 and increase CASPASE 3/7 activity , leading to apoptosis.
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Result of Action
The inhibition of target enzymes by this compound can lead to various molecular and cellular effects. For instance, inhibition of AURKA can lead to cell cycle arrest and caspase-mediated apoptotic cell death . Similarly, inhibition of PARP1 can enhance the cleavage of PARP1 and increase CASPASE 3/7 activity , leading to apoptosis.
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5/c1-12-7-13(2)10-23(9-12)17-16-8-22-24(18(16)21-11-20-17)15-5-3-14(19)4-6-15/h3-6,8,11-13H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDXOSAWLJFKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)
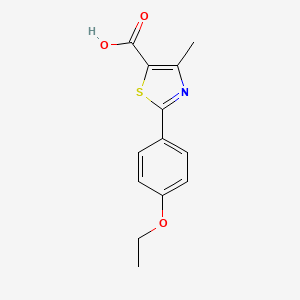

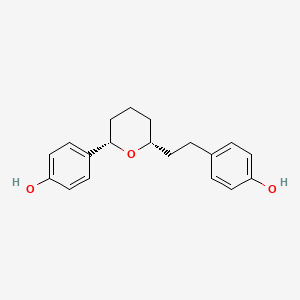
![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014138.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3014141.png)
![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3014142.png)
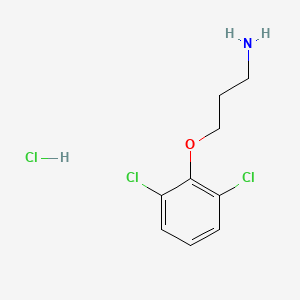
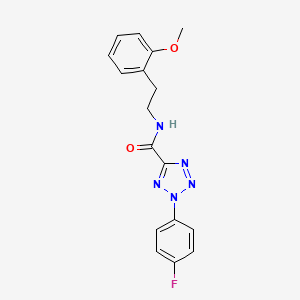
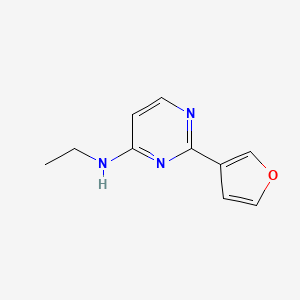
![1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone](/img/structure/B3014148.png)
